4-Amino-2-mercapto-6-methyl-pyrimidine-5-carbonitrile
Overview
Description
4-Amino-2-mercapto-6-methyl-pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
Mechanism of Action
Target of Action
The primary target of the compound 4-Amino-2-mercapto-6-methyl-pyrimidine-5-carbonitrile is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a part of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).
Mode of Action
This compound acts as an ATP mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling . This results in the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
The compound this compound affects the EGFR tyrosine kinase inhibitor resistance pathway . By inhibiting EGFR, it prevents the activation of PI3K-AKT signaling pathway, which is involved in cell survival and proliferation . The compound also affects the RAS/RAF/MEK/ERK pathway, which is involved in cell cycle regulation .
Result of Action
The action of this compound results in the arrest of the cell cycle at the G2/M phase and induces significant apoptotic effects in certain cancer cells . Additionally, the compound upregulates the level of caspase-3, a key enzyme in the execution-phase of cell apoptosis .
Biochemical Analysis
Biochemical Properties
4-Amino-2-mercapto-6-methyl-pyrimidine-5-carbonitrile plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to inhibit iodothyronine 5’-deiodinase, the enzyme responsible for the 5’-deiodination of thyroxine in human liver cells . This interaction highlights its potential in regulating thyroid hormone levels and influencing metabolic processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has demonstrated cytotoxic activities against several human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . It influences cell function by arresting the cell cycle at the G2/M phase and inducing significant apoptotic effects . Additionally, it upregulates the level of caspase-3, a key enzyme in the apoptosis pathway .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It acts as an ATP mimicking tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR), showing significant inhibitory activity against both wild-type and mutant EGFR . This inhibition leads to the disruption of cell signaling pathways, ultimately resulting in cell cycle arrest and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied, revealing that it maintains its activity over extended periods. Long-term effects on cellular function have been noted, with sustained inhibition of cell proliferation and induction of apoptosis in in vitro studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses can lead to increased cytotoxicity and adverse effects, while lower doses maintain therapeutic efficacy without significant toxicity . Threshold effects have been observed, indicating the importance of optimizing dosage for desired outcomes.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. Its role in inhibiting iodothyronine 5’-deiodinase suggests its involvement in thyroid hormone metabolism . Additionally, its effects on metabolic flux and metabolite levels have been studied, providing insights into its broader metabolic impact.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-mercapto-6-methyl-pyrimidine-5-carbonitrile typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyano-3,3-bis(methylthio)acrylonitrile with guanidine hydrochloride in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an ethanol solvent at reflux temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-mercapto-6-methyl-pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino and mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Primary amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-Amino-2-mercapto-6-methyl-pyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-mercapto-6-methylpyrimidine: Similar structure but with a hydroxyl group instead of an amino group.
2-Thio-containing pyrimidines: Compounds with similar thiol functionality.
Uniqueness
4-Amino-2-mercapto-6-methyl-pyrimidine-5-carbonitrile is unique due to its combination of amino, mercapto, and nitrile groups, which confer distinct reactivity and biological activity. Its ability to act as a tyrosine kinase inhibitor makes it particularly valuable in medicinal chemistry .
Properties
IUPAC Name |
4-amino-6-methyl-2-sulfanylidene-1H-pyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c1-3-4(2-7)5(8)10-6(11)9-3/h1H3,(H3,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEDRVBBYBMMNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=S)N1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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